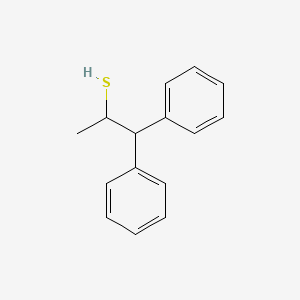

1,1-Diphenylpropane-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H16S |

|---|---|

Molecular Weight |

228.4 g/mol |

IUPAC Name |

1,1-diphenylpropane-2-thiol |

InChI |

InChI=1S/C15H16S/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |

InChI Key |

LMJJMBIZDAEUNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,1 Diphenylpropane 2 Thiol

Reactions Involving the Thiol Group (-SH)

The thiol group is the most reactive site in the 1,1-diphenylpropane-2-thiol molecule, engaging in oxidative transformations and displaying characteristic acid-base chemistry.

Oxidative Transformations of this compound

The sulfur atom in the thiol group is susceptible to oxidation, leading to the formation of several key sulfur-containing functional groups. These transformations are fundamental in synthetic organic chemistry.

A common reaction of thiols is their oxidation to disulfides. masterorganicchemistry.comlibretexts.org This transformation involves the coupling of two thiol molecules with the formation of a sulfur-sulfur bond. Mild oxidizing agents are typically employed for this purpose. For instance, the oxidation of thiols can be achieved using iodine (I₂) or bromine (Br₂). libretexts.org The reaction proceeds through the formation of a sulfenyl iodide intermediate, which then reacts with another thiol molecule to yield the disulfide.

The general mechanism for the oxidation of a thiol (R-SH) to a disulfide (R-S-S-R) can be represented as follows: 2 R-SH + I₂ → R-S-S-R + 2 HI

This reaction is highly significant in biochemistry, particularly in the context of protein structure, where disulfide bridges form between cysteine residues. libretexts.orgwikipedia.org The thiol-disulfide exchange is a redox reaction where the thiol is in the reduced state and the disulfide is in the oxidized state. libretexts.orgwikipedia.org

Table 1: Oxidizing Agents for Thiol to Disulfide Conversion

| Oxidizing Agent | Conditions | Reference |

|---|---|---|

| Iodine (I₂) | Mild conditions | masterorganicchemistry.comlibretexts.org |

| Bromine (Br₂) | Mild conditions | libretexts.org |

| Air (O₂) with catalyst | Metal-free, aerobic | organic-chemistry.org |

| Hydrogen Peroxide (H₂O₂) | Catalytic iodide or iodine | organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | Room temperature | organic-chemistry.org |

| Dess-Martin periodinane (DMP) | Room temperature | organic-chemistry.org |

Further oxidation of this compound can lead to sulfur in higher oxidation states, such as in sulfonic acids and thiosulfonates.

Sulfonic Acids (RSO₃H): Stronger oxidizing agents can convert thiols directly to sulfonic acids. researchgate.net A convenient method involves the use of Oxone® in the presence of sodium bicarbonate. researchgate.net The reaction is proposed to proceed via electron transfer steps, with the initial formation of a disulfide at low conversions. researchgate.net Another approach utilizes potassium bromate (B103136) (KBrO₃), although this typically requires longer reaction times. researchgate.net The oxidation of thiols to sulfonic acids can also be achieved using an organic hydroperoxide as the oxidizing agent in the presence of a molybdenum-containing catalyst. google.com This reaction proceeds stepwise, forming the disulfide and then the thiosulfonate before finally yielding the sulfonic acid. google.com

Thiosulfonates (RSO₂SR): The controlled oxidation of thiols can also yield thiosulfonates. uantwerpen.be These compounds are valuable in synthesis as electrophilic sulfenylating agents. uantwerpen.be Reagents like o-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) have been effectively used for the conversion of thiols to thiosulfonates at room temperature. organic-chemistry.org DMP is often preferred due to faster reaction rates and higher conversion. organic-chemistry.org It's important to note that the synthesis of thiosulfonates can sometimes be complicated by a side reaction where a thiol nucleophilically attacks the thiosulfonate product, leading to the formation of disulfides. uantwerpen.be

Table 2: Reagents for Oxidation to Higher Sulfur Oxidation States

| Product | Oxidizing System | Key Features | Reference |

|---|---|---|---|

| Sulfonic Acid (RSO₃H) | Oxone®/NaHCO₃ | Convenient, direct conversion | researchgate.net |

| Sulfonic Acid (RSO₃H) | KBrO₃ | Longer reaction times | researchgate.net |

| Sulfonic Acid (RSO₃H) | Organic Hydroperoxide/Mo-catalyst | Stepwise oxidation | google.com |

| Thiosulfonate (RSO₂SR) | o-Iodoxybenzoic acid (IBX) | Room temperature conversion | organic-chemistry.org |

| Thiosulfonate (RSO₂SR) | Dess-Martin periodinane (DMP) | Faster reaction, higher conversion than IBX | organic-chemistry.org |

Functional group interconversion is a key strategy in organic synthesis, allowing for the transformation of one functional group into another. ic.ac.uk The selective oxidation of thiols provides a pathway for such conversions. A notable example is the unprecedented one-pot conversion of a thiol to an ester. researchgate.net Specifically, the oxidation of benzyl (B1604629) thiols with Dess-Martin periodinane (DMP) can afford O-benzyl esters, a transformation that has potential for further functional group manipulations, such as conversion to alcohols or aldehydes. organic-chemistry.orgresearchgate.net This atom-economic transformation highlights the versatility of thiol chemistry in synthetic strategies. organic-chemistry.org

Acid-Base Chemistry and Thiolate Nucleophilicity

The thiol group exhibits acidic properties and, upon deprotonation, forms a highly nucleophilic thiolate anion. masterorganicchemistry.com

Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.compearson.com This increased acidity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, which helps to stabilize the negative charge of the conjugate base. masterorganicchemistry.com The deprotonation of a thiol (R-SH) by a base results in the formation of a thiolate anion (RS⁻). pearson.comfiveable.me

R-SH + Base ⇌ RS⁻ + Base-H⁺

The position of this equilibrium depends on the strength of the base used. masterorganicchemistry.com The stability of the resulting thiolate anion is a key factor in determining the acidity of the thiol. mnstate.edu The formation of the thiolate anion is a crucial first step in many reactions where the sulfur atom acts as a nucleophile. researchgate.net The pKa of a typical thiol group is around 8.3, but this can be influenced by its chemical environment. wikipedia.orgkiesslinglab.com The Brønsted-Lowry theory defines this process as the transfer of a proton from the acid (thiol) to the base. libretexts.orglibretexts.org

The generated thiolate anion is an excellent nucleophile. masterorganicchemistry.com Thiolates are generally more nucleophilic than the corresponding alkoxides. stackexchange.comlibretexts.org This enhanced nucleophilicity is due to the higher polarizability of the sulfur atom, which allows its electron cloud to be more easily distorted and to initiate bonding with an electrophile. stackexchange.com This property makes thiolates highly effective in nucleophilic substitution reactions, such as the Sₙ2 reaction with alkyl halides to form sulfides (thioethers). masterorganicchemistry.compearson.com

Nucleophilic Additions and Substitutions with Electrophiles

The thiol group (-SH) of this compound is nucleophilic, readily reacting with a variety of electrophiles. The sulfur atom's lone pairs of electrons can attack electron-deficient centers, leading to the formation of new carbon-sulfur or other heteroatom-sulfur bonds.

One illustrative reaction is the acetylation of this compound. While attempted acetylation with acetic anhydride (B1165640) in pyridine (B92270) can lead to the formation of an enethiol acetate, the diacetate can be obtained under specific conditions, such as using perchloric acid as a catalyst. acs.org This highlights the thiol's capacity to act as a nucleophile towards an acylating agent.

Thiols are recognized for their high nucleophilicity, often surpassing that of corresponding alcohols or amines, particularly in the context of bioconjugation. researchgate.netscience.gov This inherent reactivity suggests that this compound would readily participate in substitution reactions with alkyl halides, epoxides, and other electrophilic species. The reaction mechanism typically involves the deprotonation of the thiol to the more nucleophilic thiolate anion, which then attacks the electrophile in an SN2 fashion. The rate and success of these reactions are influenced by factors such as the nature of the electrophile, the solvent, and the base used for deprotonation.

| Electrophile Type | Product Type | General Reaction Conditions |

| Acyl Halides/Anhydrides | Thioester | Base catalysis (e.g., pyridine, perchloric acid) acs.org |

| Alkyl Halides | Thioether | Base (e.g., NaOH, NaH), polar aprotic solvent |

| Epoxides | β-Hydroxy Thioether | Base catalysis, ring-opening reaction |

Additions to Carbon-Carbon Multiple Bonds

Michael-Type Additions to Activated Alkynes and Alkenes (Thiol-yne and Thiol-ene Reactions)

This compound can undergo addition reactions to carbon-carbon multiple bonds, particularly those activated by adjacent electron-withdrawing groups. These reactions, known as Michael or conjugate additions, are powerful methods for carbon-sulfur bond formation.

The thiol-ene reaction involves the addition of a thiol across a double bond. This reaction can be initiated by radicals (e.g., using a radical initiator or UV irradiation) or by a nucleophilic pathway. wikipedia.org The radical-mediated process proceeds via an anti-Markovnikov addition, where the thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the chain. researchgate.net

The thiol-yne reaction is the analogous addition of a thiol to an alkyne, yielding a vinyl sulfide (B99878). wikipedia.org This reaction can also proceed through a radical mechanism. d-nb.info A key feature of the thiol-yne reaction is the potential for a second addition of a thiol to the resulting vinyl sulfide, leading to a 1,2-dithioether product. wikipedia.orgd-nb.info The stereochemistry of the initial vinyl sulfide product (E/Z isomerism) can often be controlled by the choice of catalyst and reaction conditions. d-nb.info Both thiol-ene and thiol-yne reactions are considered "click" reactions due to their high efficiency, mild reaction conditions, and tolerance of various functional groups. d-nb.inforsc.org

| Reaction Type | Reactant | Product | Key Features |

| Thiol-ene | Alkene | Thioether | Radical or nucleophilic mechanism; Anti-Markovnikov regioselectivity in radical pathway. wikipedia.orgresearchgate.net |

| Thiol-yne | Alkyne | Vinyl Sulfide | Can undergo a second addition to form a dithioether; Stereoselectivity can be controlled. wikipedia.orgd-nb.info |

Conjugate Additions for Carbon-Sulfur Bond Formation

Conjugate addition, or Michael addition, is a fundamental reaction for forming carbon-sulfur bonds. masterorganicchemistry.comresearchgate.net In this reaction, the nucleophilic thiol (or more commonly, the thiolate anion) adds to the β-carbon of an α,β-unsaturated carbonyl compound or other Michael acceptor. masterorganicchemistry.comorganicchemistrydata.org This 1,4-addition is favored by "soft" nucleophiles like thiols. masterorganicchemistry.com

The reaction is typically catalyzed by a base, which deprotonates the thiol to the more reactive thiolate. researchgate.net A wide range of Michael acceptors can be used, including α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. researchgate.netmasterorganicchemistry.com The efficiency and outcome of the reaction can be influenced by the specific substrates, catalyst, and reaction conditions. acs.org For instance, the reaction of 1,3-diphenylpropane-2,2-dithiol with chalcone (B49325) (an α,β-unsaturated ketone) leads to the formation of a 1,3-dithiane (B146892) derivative. acs.org This reactivity is analogous to what would be expected for this compound.

The thia-Michael addition is a highly efficient and often stereoselective process, making it a valuable tool in organic synthesis, including the modification of peptides and proteins at cysteine residues. nih.gov

Reactions Involving the Carbon Skeleton and Aromatic Moieties

Functionalization of the Propane (B168953) Backbone (e.g., at C-1 or C-3)

While the thiol group is the most reactive site for many transformations, functionalization of the propane backbone of this compound is also conceivable. The C-1 position, being a benzylic site, is activated by the two adjacent phenyl groups. This could potentially allow for reactions such as deprotonation followed by alkylation or other electrophilic trapping, although this would require a strong base and careful control of reaction conditions to avoid competing reactions at the thiol.

Electrophilic Aromatic Substitution on the Diphenyl System

The two phenyl rings of this compound are susceptible to electrophilic aromatic substitution (SEAr) reactions. libretexts.orgmasterorganicchemistry.com The alkyl substituent (the propan-2-thiol group) attached to the benzene (B151609) rings is an activating group and an ortho, para-director. minia.edu.eg This means that incoming electrophiles will preferentially add to the positions ortho (adjacent) and para (opposite) to the point of attachment of the propane chain.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. minia.edu.egsavemyexams.com These reactions typically require a strong electrophile, often generated in situ with the help of a catalyst. savemyexams.com For example, nitration is carried out with a mixture of concentrated nitric and sulfuric acids, while halogenation often employs a Lewis acid catalyst like FeBr3. minia.edu.egsavemyexams.com

The steric bulk of the 1-propyl-2-thiol substituent may influence the ortho:para ratio of the products, with the para product often being favored due to reduced steric hindrance. The reaction conditions would need to be carefully chosen to be compatible with the thiol group, which can be oxidized under certain conditions (e.g., strong oxidizing acids).

| Reaction | Reagents | Expected Major Products |

| Nitration | HNO3, H2SO4 | ortho-Nitro and para-nitro derivatives minia.edu.eg |

| Bromination | Br2, FeBr3 | ortho-Bromo and para-bromo derivatives minia.edu.eg |

| Friedel-Crafts Acylation | Acyl chloride, AlCl3 | ortho-Acyl and para-acyl derivatives minia.edu.eg |

Detailed Mechanistic Pathways and Reaction Intermediates

Elucidation of Catalytic Cycles and Stoichiometric Studies

The involvement of this compound and related thiol compounds in catalytic cycles is a subject of detailed investigation, particularly in photoredox catalysis. These cycles often involve the generation of a thiyl radical which then participates in subsequent reaction steps.

For instance, in photoredox-catalyzed reactions, a photocatalyst, upon excitation by light, can interact with a thiol. This interaction can occur through two primary pathways: reductive or oxidative quenching. In a reductive quenching cycle, the excited photocatalyst is reduced by the thiol, which in turn forms a thiyl radical cation. Subsequent deprotonation, often facilitated by a base, yields the neutral thiyl radical. The reduced photocatalyst is then reoxidized in a separate step to complete the catalytic cycle. Conversely, in an oxidative quenching cycle, the excited photocatalyst oxidizes another species and is subsequently reduced back to its ground state by the thiol. beilstein-journals.org

A general representation of a catalytic cycle involving a thiol is the photoredox-catalyzed thiol-ene reaction. In one such system, the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 is reductively quenched by a thiol to form a thiyl radical. This radical then adds to an alkene. The resulting carbon-centered radical can then be reduced and protonated to afford the final product, regenerating the photocatalyst in the process. beilstein-journals.org

Stoichiometric studies are essential to unravel the roles of different components in these catalytic systems. For example, the molar ratio of thiol to a proton source can significantly influence the reaction pathway. In certain acid-catalyzed condensations promoted by thiols, the reaction rate is dependent on the thiol concentration, suggesting the formation of a sulfur-stabilized intermediate is a key step. osti.gov Varying the stoichiometry of reactants and catalysts helps in identifying rate-determining steps and potential catalyst deactivation pathways, often referred to as catalyst resting states. researchgate.net

Investigation of Radical Pathways and Trapping Experiments

Radical pathways are central to the reactivity of this compound and other thiols, especially in photochemical reactions. The formation of a thiyl radical (RS•) is often the initiating step in many transformations.

Radical-trapping experiments are a powerful tool for detecting the presence of radical intermediates. These experiments involve introducing a "radical trap," a molecule that reacts readily with radicals to form a stable, characterizable adduct. Common radical traps include TEMPO ((2,2,6,6-tetramethyl-piperidin-1-yl)oxyl) and 1,1-diphenylethylene (B42955). acs.orgresearchgate.net

For example, in a study involving the reaction of 2-(3-oxo-1,3-diphenylpropyl)malononitrile with p-methyl benzene thiol under visible light photocatalysis, the addition of 1,1-diphenylethylene resulted in the formation of a thiyl radical trapped adduct in 69% yield, with less than 10% of the expected product being formed. rsc.org This strongly suggests that the reaction proceeds through a thiyl radical intermediate. Similarly, the inhibition of a deoxygenative alkylation reaction by TEMPO provides evidence for a radical-mediated process. acs.org

Electron Paramagnetic Resonance (EPR) spectroscopy is another technique used to directly detect and characterize radical intermediates. In a study of a thiol-yne-ene coupling reaction, EPR spectroscopy using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) as a spin trap allowed for the in-situ detection of thiyl radicals. uni-regensburg.de

The fate of the radical intermediates is highly dependent on the reaction conditions. For instance, a nucleophilic radical intermediate generated from an olefin via hydrogen atom transfer (HAT) from a transition metal hydride can be trapped by a suitable electrophile. acs.org

Table 2: Radical Trapping Experiments and Spectroscopic Evidence

| Experiment/Technique | Radical Trap/Probe | Observation | Implication | Reference |

|---|---|---|---|---|

| Radical Trapping | 1,1-Diphenylethylene | Formation of a stable adduct with the thiyl radical. | Confirms the presence of a thiyl radical intermediate. | rsc.org |

| Radical Trapping | TEMPO | Inhibition of the main reaction pathway. | Supports a radical-mediated mechanism. | acs.org |

| EPR Spectroscopy | DMPO | Detection of signals corresponding to the DMPO-thiol radical adduct. | Provides direct evidence for the in-situ formation of thiyl radicals. | uni-regensburg.de |

Characterization of Transient Species in Reaction Sequences

The direct observation and characterization of transient species are challenging but crucial for a complete understanding of a reaction mechanism. rsc.orgpurdue.edu These short-lived intermediates often dictate the course of a reaction. fiveable.me

In the context of thiol chemistry, transient species can include sulfenic acids (RSOH), sulfinic acids (RSO₂H), and other oxidized sulfur intermediates. nih.gov The use of specialized techniques and specifically designed molecules can enable their detection. For example, a water-soluble fluorinated triptycene (B166850) thiol was synthesized to allow for the direct monitoring of its oxidation intermediates by ¹⁹F NMR spectroscopy. nih.gov This approach enabled the observation of a persistent sulfenic acid species during the reaction with hydrogen peroxide, which was subsequently converted to sulfinic and sulfonic acids. nih.gov

In the study of 1,3-diphenylpropane-2,2-dithiol, a related compound, the mono-S-nitrosothiol derivative was identified as a stable compound that could be characterized. nih.govrsc.org This nitrosothiol was found to release nitric oxide (NO), suggesting a homolytic S–N bond cleavage to form a thiyl radical intermediate. nih.govrsc.org The subsequent decomposition of this intermediate could lead to the formation of a dithiirane. researchgate.net

Mass spectrometry is another powerful tool for identifying reaction intermediates. rsc.org By sampling directly from a reaction mixture, it is possible to detect and characterize ionic intermediates, providing valuable insights into the reaction pathway.

Table 3: Characterized Transient Species in Thiol Reactions

| Transient Species | Precursor/Reaction | Method of Characterization | Significance | Reference |

|---|---|---|---|---|

| Sulfenic Acid (RSOH) | Oxidation of a fluorinated triptycene thiol with H₂O₂ | ¹⁹F NMR Spectroscopy | Direct observation of a key intermediate in thiol oxidation. | nih.gov |

| Sulfinic Acid (RSO₂H) | Oxidation of a fluorinated triptycene thiol | ¹⁹F NMR Spectroscopy | Characterization of a further oxidation product. | nih.gov |

| Mono-S-nitrosothiol | Nitrosation of 1,3-diphenylpropane-2,2-dithiol | ¹H-NMR Spectroscopy | Isolation and characterization of a stable NO-donor precursor. | nih.govrsc.org |

Spectroscopic and Structural Elucidation of 1,1 Diphenylpropane 2 Thiol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

NMR spectroscopy serves as a primary tool for determining the carbon-hydrogen framework and stereochemical details of 1,1-Diphenylpropane-2-thiol.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Connectivity and Functional Group Assignment

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure by identifying the different chemical environments of the hydrogen and carbon atoms. Based on established chemical shift principles and data from analogous structures, a predicted spectrum for this compound in a solvent like CDCl₃ can be described. chemistrysteps.com

The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The ten protons of the two phenyl groups would appear as complex multiplets in the aromatic region, typically between 7.10 and 7.40 ppm. The methine proton (C1-H) adjacent to the phenyl groups is anticipated to resonate as a doublet around 4.2 ppm, coupled to the neighboring C2 proton. The C2-methine proton, which is attached to the thiol group, would likely appear as a multiplet around 3.4 ppm due to coupling with both the C1-proton and the C3-methyl protons. The terminal methyl group (C3-H₃) would produce a doublet near 1.4 ppm. The thiol proton (S-H) signal is characteristically broad and its chemical shift can vary, but it is expected in the 1.5-2.5 ppm range.

The proton-decoupled ¹³C NMR spectrum allows for the counting of unique carbon atoms. masterorganicchemistry.com The spectrum for this compound would display six main signals. The methyl carbon (C3) would be found in the upfield region, around 23 ppm. The two methine carbons, C1 and C2, would appear in the 50-60 ppm range. The aromatic carbons would be observed between approximately 126 and 144 ppm, with the ipso-carbons (the carbons directly attached to the propane (B168953) chain) being the most downfield in this group. researchgate.netchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound This data is predictive and based on analogous structures and established NMR principles.

| ¹H NMR | ¹³C NMR | |||

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| 7.10 - 7.40 | Multiplet | Phenyl H (10H) | 143.5 | Phenyl C (ipso) |

| 4.2 | Doublet | CH (Ph)₂ | 128.5 | Phenyl C (ortho/meta) |

| 3.4 | Multiplet | CH (SH)CH₃ | 126.8 | Phenyl C (para) |

| 1.8 | Broad Singlet | SH | 58.0 | C H(Ph)₂ |

| 1.4 | Doublet | CH₃ | 52.0 | C H(SH)CH₃ |

| 23.0 | C H₃ |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Resolution

Two-dimensional NMR techniques are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and confirming the connectivity of the molecule. nist.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. zsmu.edu.ua For this compound, key cross-peaks would be observed between the C1-H proton (~4.2 ppm) and the C2-H proton (~3.4 ppm), confirming their connectivity. Another crucial correlation would be seen between the C2-H proton and the C3-methyl protons (~1.4 ppm), establishing the propanethiol backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. zsmu.edu.ua The HSQC spectrum would show a correlation between the signal at ~4.2 ppm (C1-H) and the carbon signal at ~58.0 ppm (C1), the proton at ~3.4 ppm (C2-H) with the carbon at ~52.0 ppm (C2), and the methyl protons at ~1.4 ppm with the methyl carbon at ~23.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about two- and three-bond correlations between protons and carbons, which is vital for piecing together the molecular skeleton. researchgate.net For instance, the methyl protons (~1.4 ppm) would show a correlation to the C2 carbon (~52.0 ppm, a two-bond coupling) and the C1 carbon (~58.0 ppm, a three-bond coupling). The C1 proton (~4.2 ppm) would show correlations to the ipso- and ortho-carbons of the phenyl rings.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures to investigate dynamic molecular processes, such as conformational changes or chemical exchange. rsc.org For this compound, the rotation around the C1-C2 single bond could be hindered due to the steric bulk of the two phenyl groups. At low temperatures, this rotation might become slow enough on the NMR timescale to allow for the observation of distinct signals for different rotational isomers (rotamers). By analyzing the changes in the spectra as the temperature is increased (e.g., peak broadening, coalescence, and sharpening), the energy barrier for this rotation could be calculated. Furthermore, DNMR can be used to study the exchange rate of the thiol proton with protic solvents or impurities.

Pulsed Field-Gradient Spin Echo (PFGSE) NMR for Aggregation Behavior

PFGSE NMR is a powerful technique for measuring the self-diffusion coefficients of molecules in solution. This data can provide insights into intermolecular interactions and aggregation. Thiols are known to form weak hydrogen bonds (S-H···S) and can also undergo oxidation to form disulfide-linked dimers. PFGSE NMR could be used to study the diffusion coefficient of this compound over a range of concentrations. A decrease in the diffusion coefficient with increasing concentration, beyond what is expected from simple viscosity changes, would suggest molecular self-association or aggregation.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Bond Analysis

The most diagnostic band for the thiol functional group is the S-H stretching vibration (νS-H). This absorption is typically weak in the IR spectrum and appears in the range of 2550-2600 cm⁻¹. libretexts.org The C-S stretching vibration (νC-S) is also expected, though it is often weak and can be difficult to assign definitively, falling within the 600-800 cm⁻¹ region. researchgate.net

The phenyl groups dominate the spectra with several characteristic bands. Aromatic C-H stretching vibrations (νC-H) occur just above 3000 cm⁻¹, typically from 3020-3100 cm⁻¹. rsc.org Aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. Strong bands in the 690-770 cm⁻¹ region, arising from C-H out-of-plane bending, are indicative of the monosubstituted-like phenyl rings. Aliphatic C-H stretching from the propane backbone and methyl group would be observed in the 2850-2975 cm⁻¹ range.

Raman spectroscopy is complementary to IR. scispace.com The S-H and C-S stretches, while weak in the IR, can sometimes be more readily observed in the Raman spectrum. The symmetric vibrations of the aromatic rings are often strong in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound This data is predictive and based on established group frequencies.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity (IR) |

| 3020 - 3100 | C-H Stretch | Phenyl | Medium to Weak |

| 2850 - 2975 | C-H Stretch | Alkyl (CH, CH₃) | Medium |

| 2550 - 2600 | S-H Stretch | Thiol | Weak |

| 1580 - 1600 | C=C Stretch | Phenyl Ring | Medium |

| 1450 - 1500 | C=C Stretch | Phenyl Ring | Medium to Strong |

| 1375 | C-H Bend | CH₃ (Symmetric) | Medium |

| 690 - 770 | C-H Bend (Out-of-Plane) | Phenyl | Strong |

| 600 - 800 | C-S Stretch | Thiol | Weak to Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. libretexts.org For this compound (Molecular Weight: 228.35 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 228.

The fragmentation of the molecular ion is driven by the formation of stable ions. savemyexams.comwpmucdn.com The most significant fragmentation pathway for this molecule is predicted to be the cleavage of the C1-C2 bond. This cleavage results in the formation of the highly stable diphenylmethyl carbocation ([Ph₂CH]⁺). This fragment is both benzylic and secondary, and its exceptional stability suggests that its corresponding peak at m/z 167 would be the base peak (the most intense peak) in the spectrum.

Other plausible fragmentations include the loss of a thiol radical (•SH) from the molecular ion, leading to a peak at m/z 195 (M-33). The loss of a methyl radical (•CH₃) would result in a fragment at m/z 213 (M-15). Cleavage on the other side of the thiol group could lead to the loss of a C₂H₅S fragment, although this is likely less favorable than the formation of the diphenylmethyl cation.

Table 3: Predicted Major Mass Spectrometry Fragments for this compound This data is predictive and based on established fragmentation principles.

| m/z | Proposed Fragment Ion | Formula | Notes |

| 228 | Molecular Ion | [C₁₅H₁₆S]⁺˙ | Parent ion |

| 167 | Diphenylmethyl cation | [C₁₃H₁₁]⁺ | Expected Base Peak due to high stability |

| 195 | Loss of •SH | [C₁₅H₁₅]⁺ | Cleavage of C-S bond |

| 213 | Loss of •CH₃ | [C₁₄H₁₃S]⁺ | Loss of the terminal methyl group |

| 91 | Tropylium ion | [C₇H₇]⁺ | Common rearrangement fragment from benzyl-type structures |

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While X-ray crystallographic data for this compound is not found in the surveyed literature, extensive research has been conducted on the crystal structures of its derivatives, particularly those based on the 1,3-diphenylpropane (B92013) scaffold. These studies provide valuable insights into the molecular geometry and solid-state packing of compounds containing the diphenylpropane framework. The analysis of these derivatives reveals how functional groups and metal coordination influence the conformation and intermolecular interactions of the diphenylpropane backbone.

Detailed crystallographic studies have been performed on several derivatives, including metal complexes and poly-carbonyl compounds. These investigations offer a window into the structural behavior of the diphenylpropane moiety in the crystalline state.

Crystal Structure of 1,3-Diphenylpropane-1,2,3-trione

A notable derivative, 1,3-diphenylpropane-1,2,3-trione, has been structurally characterized by X-ray diffraction. publish.csiro.au The study aimed to understand the relative arrangement of adjacent carbonyl groups. The crystallographic data for this compound is summarized below.

Table 1: Crystallographic Data for 1,3-Diphenylpropane-1,2,3-trione publish.csiro.au

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.756(4) |

| b (Å) | 8.813(3) |

| c (Å) | 8.303(3) |

| α (°) | 68.56(2) |

| β (°) | 67.53(3) |

| γ (°) | 89.11(3) |

| Z | 2 |

Crystal Structures of Metal-Coordinated Diphenylpropane Derivatives

The diphenylpropane skeleton is also a common ligand in coordination chemistry. X-ray crystallography has been instrumental in determining the geometry of several metal complexes.

For instance, the crystal structure of (1,3-diphenylpropane-1,3-dionato)triphenyltin(IV) has been resolved, showing a distorted trigonal bipyramidal geometry around the tin atom. rsc.org The phenyl groups of the triphenyltin (B1233371) moiety occupy one axial and two equatorial positions, while the chelating diphenylpropane dionato ligand binds to one equatorial and one axial site. rsc.org

Table 2: Crystallographic Data for (1,3-diphenylpropane-1,3-dionato)triphenyltin(IV) rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.216(5) |

| b (Å) | 9.443(4) |

| c (Å) | 22.344(9) |

| β (°) | 109.42(2) |

Another example is the niobium complex, fac-(l,3-diphenylpropane-l,3-dionato)tris(isopropoxo)isothiocyanatoniobium(V). rsc.org In this monomeric complex, the niobium atom is six-coordinated, bonded to the nitrogen atom of the thiocyanate, two oxygen atoms from the dibenzoylmethane (B1670423) ligand, and three oxygen atoms from the isopropoxy groups. rsc.org

Table 3: Crystallographic Data for fac-(l,3-diphenylpropane-l,3-dionato)tris(isopropoxo)isothiocyanatoniobium(V) rsc.org

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 17.438(7) |

| b (Å) | 9.176(3) |

| c (Å) | 9.054(3) |

| α (°) | 107.36(5) |

| β (°) | 96.30(5) |

| γ (°) | 62.94(5) |

Furthermore, the structure of aqua-tris(1,3-diphenylpropane-1,3-dionato-κ²O,O′)-lanthanum(III) has been determined, where the central lanthanum atom exhibits a coordination number of seven. researchgate.net The coordination sphere is composed of three chelating dibenzoylmethanido ligands and one water molecule. researchgate.net In the crystal, the molecules are connected into infinite chains through classical hydrogen bonds. researchgate.net

A dinuclear, centrosymmetric lead(II) complex with 1,3-diphenylpropane-1,3-dione (B8210364) has also been synthesized and its crystal structure analyzed. chemrevlett.com The complex crystallizes in the monoclinic system with the space group P21/c. chemrevlett.com The coordination environment around the lead ion is a distorted square pyramid, indicating a stereochemically active lone pair of electrons on the lead atom. chemrevlett.com

These examples underscore the utility of X-ray crystallography in elucidating the detailed solid-state structures of diphenylpropane derivatives. The data reveals a diversity of conformations and packing arrangements, largely influenced by the nature of the substituents and the coordination environment of the metal centers. While direct structural information for this compound remains elusive, these studies on related compounds provide a solid foundation for understanding the structural chemistry of this class of molecules.

Theoretical and Computational Chemistry Studies of 1,1 Diphenylpropane 2 Thiol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule, such as its three-dimensional shape, electron distribution, and the stability of its chemical bonds.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic compounds. acs.org DFT calculations are employed to optimize the molecular geometry of 1,1-Diphenylpropane-2-thiol, finding the lowest energy conformation. These calculations typically use a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) or 6-311++G(d,p) to approximate the distribution of electrons in the molecule. scielo.org.mxarabjchem.orgresearchgate.net

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated via DFT) Note: The following data are representative values based on standard bond lengths and angles for similar chemical environments and are intended for illustrative purposes.

| Parameter | Atom Pair/Triplet | Value (Å or Degrees) |

| Bond Length | C-C (aliphatic) | ~1.54 Å |

| C-C (aromatic) | ~1.39 Å | |

| C-S | ~1.85 Å | |

| S-H | ~1.34 Å | |

| C-H (aromatic) | ~1.08 Å | |

| C-H (aliphatic) | ~1.09 Å | |

| Bond Angle | C-S-H | ~96.5° |

| C-C-C (propane backbone) | ~112.0° | |

| H-C-H | ~109.5° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide a higher level of accuracy than DFT for electronic structure and energies, though at a significantly greater computational expense. ruc.dk

These high-level methods are often used to benchmark the results obtained from more computationally efficient DFT calculations. rsc.org For a molecule like this compound, ab initio calculations can provide a more accurate description of subtle electronic effects, such as dispersion forces between the phenyl rings, and can be critical for obtaining definitive energetic data. strath.ac.uk Studies on related organosulfur compounds have successfully used methods like the Complete Basis Set (CBS-QB3) to achieve high accuracy for reaction energies. rsc.org

Reactivity Prediction and Mechanistic Modeling

Computational chemistry is instrumental in predicting how a molecule will react and in elucidating the step-by-step mechanisms of chemical transformations. arxiv.orgarxiv.org

Understanding a chemical reaction's mechanism involves identifying the transition state (TS)—the highest energy point along the reaction coordinate. rowansci.com Locating a transition state is a crucial step in calculating the activation energy (energy barrier) of a reaction, which determines the reaction rate. beilstein-journals.org

Computational methods employ algorithms to search the potential energy surface for first-order saddle points, which correspond to transition states. rowansci.com Once a potential TS is located, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. rsc.org For complex reactions, methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products. vasp.at For this compound, this approach could be used to model reactions such as its oxidation or its role as a hydrogen sulfide (B99878) donor. rsc.org

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. scielo.org.mxscirp.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as: χ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as: η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): Quantifies the electrophilic power of a molecule. It is calculated as: ω = χ² / (2η)

These descriptors are valuable for comparing the reactivity of this compound with other related compounds. arabjchem.orgresearchgate.net

Table 2: Illustrative FMO Energies and Chemical Reactivity Descriptors for this compound Note: The following data are hypothetical values based on typical DFT calculations for similar aromatic thiols and are intended for illustrative purposes.

| Parameter | Value |

| EHOMO | -6.20 eV |

| ELUMO | -0.85 eV |

| Energy Gap (η x 2) | 5.35 eV |

| Electronegativity (χ) | 3.525 eV |

| Chemical Hardness (η) | 2.675 eV |

| Electrophilicity Index (ω) | 2.32 eV |

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nmrdb.orgsavemyexams.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). Comparing the predicted spectrum with an experimental one can help assign peaks and confirm the proposed structure. For this compound, symmetry must be considered; the two phenyl rings are chemically equivalent, as are their corresponding protons and carbons, which simplifies the predicted spectrum.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound Note: The following data are estimated values based on standard chemical shift ranges for the functional groups present and are intended for illustrative purposes.

| Atom | Type | Predicted Chemical Shift (ppm) |

| ¹³C NMR | C (quaternary, C-1) | ~55-60 |

| C (methine, C-2) | ~45-50 | |

| C (methyl, C-3) | ~20-25 | |

| C (aromatic, C-ipso) | ~140-145 | |

| C (aromatic, C-ortho/meta) | ~127-130 | |

| C (aromatic, C-para) | ~125-127 | |

| ¹H NMR | H (thiol, S-H) | ~1.5-2.0 (singlet or doublet) |

| H (methine, C-2-H) | ~3.0-3.5 (multiplet) | |

| H (methyl, C-3-H) | ~1.2-1.5 (doublet) | |

| H (methine, C-1-H) | ~4.0-4.5 (doublet) | |

| H (aromatic) | ~7.1-7.4 (multiplet) |

Infrared (IR) spectroscopy identifies the vibrational modes of a molecule, which correspond to specific functional groups. Computational frequency calculations, typically performed using DFT, can generate a predicted IR spectrum. researchgate.net These calculations determine the vibrational frequencies and their corresponding intensities. Calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations; thus, they are commonly multiplied by a scaling factor (e.g., ~0.96) to improve agreement with experimental data. researchgate.net For this compound, key predicted vibrations would include the S-H stretch, C-S stretch, and the characteristic stretches of the aromatic rings and aliphatic chain. libretexts.orgmdpi.com

Table 4: Predicted Key IR Vibrational Frequencies for this compound Note: The following data are based on typical frequency ranges for the functional groups and are intended for illustrative purposes.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Phenyl | C-H stretch | ~3000-3100 |

| Alkyl | C-H stretch | ~2850-2960 |

| Thiol | S-H stretch | ~2550-2600 |

| Phenyl | C=C stretch (in-ring) | ~1450-1600 |

| Alkyl | C-H bend | ~1375-1465 |

| Thiol | C-S stretch | ~600-700 |

Molecular Dynamics Simulations for Conformational Landscapes in Solution

Molecular dynamics simulations for a molecule like this compound would typically involve:

Force Field Parameterization: Developing or adapting a suitable force field to accurately describe the intramolecular and intermolecular interactions of the compound.

System Setup: Placing the molecule in a simulation box filled with a chosen solvent (e.g., water, dimethyl sulfoxide) to mimic solution conditions.

Simulation Production: Running the simulation for a sufficient time (nanoseconds to microseconds) to allow the molecule to explore its conformational space.

Trajectory Analysis: Analyzing the resulting trajectory to identify dominant conformations, calculate population distributions, determine free energy landscapes, and analyze interactions with solvent molecules.

Such studies would provide valuable insights into the flexibility of the molecule, the rotational barriers around its single bonds, and the influence of the solvent on its three-dimensional structure. This information is crucial for understanding its chemical reactivity and potential biological activity.

However, due to the absence of specific studies on this compound, no detailed research findings or data tables on its conformational landscapes in solution can be presented. General principles of conformational analysis suggest that the molecule would exhibit flexibility around the C1-C2 and C2-S bonds, leading to a variety of possible conformers. The bulky phenyl groups would likely impose significant steric constraints, influencing the preferred dihedral angles. The nature of the solvent would also play a role through hydrogen bonding (in protic solvents) and other non-covalent interactions.

Future computational studies are required to generate the specific data needed to fully characterize the conformational behavior of this compound in solution.

Applications in Organic Synthesis and Advanced Materials Chemistry

Role as a Synthetic Building Block in Complex Molecule Synthesis

Thiols are versatile building blocks in organic synthesis due to the nucleophilicity of the sulfur atom and the reactivity of the S-H bond. They are instrumental in forming carbon-sulfur bonds, which are present in numerous biologically active molecules and functional materials.

Precursor in Heterocycle Formation (e.g., Sulfur-Containing Rings)

The synthesis of sulfur-containing heterocycles is a significant area of medicinal chemistry, as these structures are core components of many pharmaceutical agents. nih.gov General methods for forming these rings often involve the reaction of thiols with various electrophiles. For instance, α,β-unsaturated thiocarbenium ions, which can be generated from vinyl sulfides, are known to couple with nucleophiles to produce sulfur-containing heterocycles. nih.gov Other strategies include the reaction of 1,2-aminothiols with other reagents to form rings like 1,4-thiazines. researchgate.net The formation of five- and six-membered sulfur-containing rings is common, and methods also exist for creating larger, medium-sized rings. chemistryviews.org

Despite the well-established utility of thiols in creating diverse heterocyclic systems such as thiophenes, thiazoles, and thiopyrans, no specific studies documenting the use of 1,1-Diphenylpropane-2-thiol as a precursor for such ring systems were identified. nih.govorganic-chemistry.org

Utility in Multi-component Reactions for Diversified Product Synthesis

Multi-component reactions (MCRs) are highly efficient chemical strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. MCRs are valued for their atom economy, procedural simplicity, and ability to rapidly generate libraries of complex molecules. nih.gov Thiols can participate in various MCRs, acting as potent nucleophiles.

However, a review of the literature on multi-component reactions did not provide any examples where this compound was utilized as a reactant to synthesize diversified products.

Utilization in Catalytic Systems (e.g., as Ligands or Initiators)

The sulfur atom in thiols can coordinate with transition metals, making certain thiol-containing molecules valuable as ligands in catalytic systems. These ligands can influence the reactivity and selectivity of metal catalysts in a variety of cross-coupling and asymmetric reactions. For example, synthetic monoterpene thiols have been successfully used as chiral ligands in metal complex catalysis. mdpi.com

Additionally, in certain polymerization reactions like thiol-ene polymerizations, a radical initiator is required to abstract a hydrogen atom from the thiol to generate a reactive thiyl radical. While this is a crucial step, the thiol itself typically acts as a chain transfer agent rather than a primary initiator.

No specific research was found that describes the application of this compound as either a ligand for a metal catalyst or as an initiator in catalytic processes.

Development of Functional Materials and Polymers

Thiol-based "click" chemistry has become a powerful tool for the synthesis and functionalization of polymers and materials. These reactions are generally high-yielding, proceed under mild conditions, and are tolerant of many functional groups. mdpi.com

Incorporation into Polymer Backbones via Thiol-ene/Thiol-yne Click Chemistry

Thiol-ene and thiol-yne reactions are robust methods for polymer synthesis. rsc.org The thiol-ene reaction, for instance, involves the radical-mediated addition of a thiol across a double bond (ene). This process can be used to create segmented thermoplastic polymers by reacting difunctional thiols and enes. youtube.comumn.edu This approach allows for the creation of polymers with tailored properties.

A comprehensive search of scientific databases found no evidence of this compound being incorporated into polymer backbones through either thiol-ene or thiol-yne click chemistry. As a monofunctional thiol, it would act as a chain-terminating or side-group functionalizing agent rather than a backbone monomer.

Use in Surface Functionalization and Material Modification

The strong affinity of sulfur for the surfaces of noble metals makes thiols excellent agents for surface modification. Self-assembled monolayers (SAMs) of thiols are widely used to alter the chemical and physical properties of surfaces for applications ranging from biocompatibility to electronics. Furthermore, the thiol-ene reaction is a versatile method for chemically modifying surfaces that have been pre-functionalized with either thiol or ene groups.

While this is a common application for many alkanethiols and aromatic thiols, there are no specific documented instances of this compound being used for surface functionalization or material modification purposes.

Application as a Reactive Sulfur Species (RSS) Donor (e.g., H₂S release from analogues)

Extensive literature searches did not yield any scientific evidence or research pertaining to the use of this compound or its direct analogues as donors of reactive sulfur species (RSS), including as a hydrogen sulfide (B99878) (H₂S) releasing agent. The field of H₂S research has identified numerous donor molecules that are categorized based on their mechanism of H₂S release, such as those triggered by hydrolysis, pH changes, thiols, or enzymes. nih.govnih.govresearchgate.net

Common classes of H₂S donors that have been investigated include inorganic sulfide salts, garlic-derived organosulfur compounds, Lawesson's reagent and its derivatives (like GYY4137), 1,2-dithiole-3-thiones, and various thiol-activated donors. nih.govresearchgate.netekb.eg These compounds are utilized as research tools to explore the diverse physiological and pathological roles of H₂S, which is recognized as a critical gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO). nih.govmdpi.com

The development of H₂S donors is a significant area of medicinal chemistry, with a focus on creating molecules that can release H₂S in a controlled manner for potential therapeutic applications. mdpi.commdpi.com Research in this area involves designing and synthesizing novel compounds and evaluating their H₂S release profiles and biological effects. mdpi.com However, within the available scientific literature, this compound is not mentioned in the context of these activities.

Reactive sulfur species, a category that includes H₂S and persulfides, are crucial in redox regulation and various metabolic processes. nih.gov The study of these species often involves the use of specific probes and chemosensors for their detection and quantification. mdpi.comnih.govillinois.edu While the reactivity of thiols is a broad area of study, mdpi.comthermofisher.com there is no specific information linking the thiol group of this compound to the generation of H₂S or other RSS in a donor capacity.

Further investigation into the chemical properties and reactivity of this compound would be necessary to determine if it possesses any potential, currently un-documented, as a reactive sulfur species donor.

Future Research Perspectives and Unexplored Avenues

Development of Novel Stereoselective Synthetic Methodologies for 1,1-Diphenylpropane-2-thiol

The synthesis of enantiomerically pure chiral compounds is crucial in fields such as medicinal chemistry and materials science. researchgate.netsctunisie.org Future research should prioritize the development of efficient, stereoselective methods to access individual enantiomers of this compound.

A promising approach involves the asymmetric reduction of the corresponding prochiral ketone, 1,1-diphenylpropan-2-one. While various methods exist for the asymmetric reduction of ketones, their application to this specific substrate remains an area for investigation. sctunisie.org Techniques such as the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst, have proven effective for the asymmetric reduction of chalcones to stereoisomeric epoxyalcohols and could be adapted for this purpose. researchgate.net Another powerful strategy is catalytic asymmetric hydrogenation using chiral ruthenium-diphosphine complexes, which provides access to optically active alcohols with high enantiomeric excess under mild conditions. sctunisie.org The development of a robust catalytic system would represent a significant step forward, enabling the production of either enantiomer in multigram quantities. sctunisie.org

Kinetic resolution of a racemic mixture of this compound or its alcohol precursor, 1,1-diphenylpropan-2-ol, presents another viable pathway. Enzymatic reactions, in particular, offer high selectivity and operate under environmentally benign conditions. researchgate.netsctunisie.org

| Methodology | Catalyst/Reagent Type | Potential Advantages | Key Research Challenge |

| Asymmetric Hydrogenation | Chiral Ruthenium-Diphosphine Complexes | High enantioselectivity (up to 99% ee), mild reaction conditions. sctunisie.org | Catalyst optimization for the specific 1,1-diphenylpropan-2-one substrate. |

| Asymmetric Reduction (CBS) | Chiral Oxazaborolidine Catalysts | Commercially available catalysts, well-established methodology. researchgate.net | Overcoming potential low selectivity and yield due to steric hindrance. researchgate.net |

| Enzymatic Kinetic Resolution | Lipases, Alcohol Dehydrogenases | High enantioselectivity, sustainable "green" approach. researchgate.net | Finding a suitable enzyme that is active and selective for the sterically hindered substrate. sctunisie.org |

Exploration of Underutilized Reactivity Pathways and Derivatizations

The thiol functional group is known for its rich and diverse reactivity, yet many modern synthetic transformations have not been applied to this compound. Future work should aim to explore these underutilized pathways to generate novel derivatives with unique properties.

One such area is photoredox catalysis, which can facilitate reactions under mild conditions. The radical addition of thiols to alkynes, known as the thiol-yne reaction, could be employed to couple this compound with various unsaturated partners, leading to complex α-sulfanyl-enone derivatives. unica.it This method offers a pathway to new molecular architectures that are not accessible through traditional methods. unica.it

Furthermore, the potential for intramolecular rearrangements could be investigated. For instance, processes involving a 1,2-thiol migration have been developed to create β-phenylthio enamides from simpler precursors. rsc.org Exploring analogous transformations with derivatives of this compound could yield novel heterocyclic or functionalized structures. The unique reaction of 1,2-aminothiols with diphenylcyclopropenone, which results in amide conjugation and the release of a free thiol, could also inspire new ligation and bioconjugation strategies. rsc.org

| Reaction Pathway | Key Reagents/Conditions | Potential Product Class | Significance |

| Photoredox Thiol-Ene/Yne | Visible Light, Photocatalyst (e.g., Eosin B), Alkyne/Alkene | α-Sulfanyl Carbonyl Compounds | Access to complex molecular architectures under mild, metal-free conditions. unica.it |

| Intramolecular Thiol Migration | Pummerer Reaction Conditions | β-Thio Enamides, Heterocycles | Novel regio- and stereoselective synthesis of functionalized derivatives. rsc.org |

| Thiol-Maleimide Coupling | Maleimide-functionalized molecules | Thioether Adducts | Established method for bioconjugation and material functionalization. rsc.org |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating synthesis, workup, and analysis into a single, automated system. researchgate.net Applying flow chemistry to the synthesis of this compound and its derivatives is a key future direction.

The synthesis of this thiol likely involves energetic intermediates or exothermic steps, which can be managed more effectively and safely in a continuous flow reactor due to the small reaction volumes and superior temperature control. youtube.com An automated flow platform could enable rapid optimization of reaction conditions (e.g., temperature, residence time, reagent stoichiometry) using design of experiment (DoE) algorithms. researchgate.net This approach has been successfully used to optimize complex catalytic reactions and even for the total synthesis of long peptide chains, demonstrating its power and versatility. researchgate.netnih.gov

| Parameter | Batch Synthesis | Flow Chemistry |

| Safety | Higher risk with hazardous intermediates and exotherms in large volumes. | Inherently safer due to small internal volumes and superior heat transfer. researchgate.net |

| Scalability | Often requires significant re-optimization for scale-up. | Straightforward scale-up by running the system for a longer duration ("scaling out"). researchgate.net |

| Process Control | Difficult to precisely control temperature and mixing in large vessels. | Precise control over reaction parameters (temperature, pressure, time). youtube.com |

| Integration | Synthesis, workup, and analysis are typically separate, labor-intensive steps. | Potential for a fully integrated and automated system from reactants to purified product. researchgate.netnih.gov |

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting molecular properties, thereby guiding experimental work. The application of these methods to this compound chemistry is a largely unexplored but promising avenue.

Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction pathways, elucidate transition states, and rationalize observed stereoselectivities. rsc.org For example, computational studies could help understand the mechanism of a potential thiol migration or predict the most favorable diastereomer in a catalytic reaction. rsc.org

Beyond reaction modeling, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the physical, chemical, and biological properties of novel this compound derivatives. By correlating structural features with properties of interest (e.g., antioxidant potential, binding affinity, material properties), these models can prioritize the synthesis of the most promising candidates, saving significant time and resources.

| Computational Method | Application Area | Predicted Information |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Transition state energies, activation barriers, reaction intermediates, stereochemical outcomes. rsc.org |

| Molecular Dynamics (MD) | Conformational Analysis | Preferred conformations, interaction with solvents or biological macromolecules. |

| Quantitative Structure-Property Relationship (QSPR) | Predictive Modeling | pKa, redox potential, lipophilicity, potential biological activity. |

| Spectroscopic Prediction | Structural Elucidation | NMR chemical shifts, IR vibrational frequencies to aid in characterization. |

Sustainable and Biocatalytic Approaches to this compound Chemistry

The principles of green chemistry call for the development of more sustainable and environmentally benign synthetic methods. researchgate.net Biocatalysis, using whole cells or isolated enzymes, is a cornerstone of this effort, offering high selectivity under mild aqueous conditions. researchgate.netrsc.org

A key future goal is to develop a fully biocatalytic route to chiral this compound. This could be envisioned as a multi-step enzymatic cascade. For instance, a lyase could first catalyze the formation of a precursor, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH) to yield an enantiopure alcohol. researchgate.net Subsequent enzymatic transformation could then convert the alcohol to the target thiol. Such multi-enzyme cascades can be performed in a single pot, increasing efficiency and reducing waste. researchgate.net

Comparing proposed biocatalytic routes with existing chemical methods using green metrics, such as the E-factor (Environmental Factor) and EcoScale, will be essential to quantify the improvement in sustainability. rsc.org The use of immobilized enzymes further enhances this approach, as the biocatalyst can be easily recovered and reused. researchgate.net

| Synthetic Route | Key Transformation | Catalyst | Sustainability Advantages | | --- | --- | --- | | Chemo-catalytic | Asymmetric Hydrogenation | Ruthenium-phosphine complex | High efficiency and selectivity. sctunisie.org | | Biocatalytic | Stereoselective Carbonyl Reduction | Alcohol Dehydrogenase (ADH) | Mild aqueous conditions, high stereoselectivity, biodegradable catalyst. researchgate.netrsc.org | | Biocatalytic Cascade | Multi-step synthesis | Lyase, ADH, etc. | One-pot reaction, reduced downstream processing, high atom economy. researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-diphenylpropane-2-thiol, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis can be adapted from protocols for structurally analogous thiols. For example, condensation reactions using thionyl chloride (SOCl₂) or Mitsunobu conditions (e.g., triphenylphosphine/diethyl azodicarboxylate) may facilitate thiol group introduction. Reaction temperature (optimized between 0–25°C) and inert atmospheres (argon/nitrogen) are critical to prevent oxidation of the thiol group . Yield optimization requires rigorous control of stoichiometry, particularly for diphenyl precursors, as excess reactants may lead to byproducts like disulfides.

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the thiol proton (δ ~1.5–2.5 ppm) and aryl substituents.

- IR Spectroscopy : Identify the S-H stretch (~2550 cm⁻¹) and absence of oxidation products (e.g., S-S bonds at ~500 cm⁻¹).

- HPLC-MS : Quantify purity and detect trace impurities. Computational tools like PubChem’s InChIKey (e.g., DY*****SA-N for analogs) can validate structural assignments .

Q. What stability challenges are associated with this compound under ambient storage conditions?

- Methodological Answer : Thiols are prone to oxidation and dimerization. Store under inert gas (e.g., argon) at –20°C in amber vials. Add stabilizers like EDTA to chelate metal catalysts of oxidation. Monitor degradation via periodic TLC or GC-MS. Instability in aminochloropropane analogs highlights the need for rigorous stability protocols .

Q. What safety protocols are critical for handling this compound in oxygen-sensitive reactions?

- Methodological Answer : Use gloveboxes or Schlenk lines for air-sensitive steps. PPE (nitrile gloves, lab coats) is mandatory. Quench waste with oxidizing agents (e.g., NaOCl) before disposal. Emergency procedures should align with GHS guidelines for thiols, including eye irrigation and ventilation .

Advanced Research Questions

Q. How do stereochemical variations (e.g., R/S configurations) impact the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : Enantiomeric purity can be assessed via chiral HPLC or polarimetry. The (R)-configuration in analogs like (R)-(-)-1,1-diphenyl-2-propanol shows enhanced catalytic activity in asymmetric C-S bond formations. Steric effects from diphenyl groups may influence nucleophilic attack trajectories .

Q. What computational chemistry approaches are validated for predicting thermodynamic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond dissociation energies and redox potentials. PubChem’s computed properties (e.g., LogP ~3.2, polar surface area 20.2 Ų) guide solubility and reactivity predictions. Validate results against experimental DSC data for melting points .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer : Cross-reference data with standardized databases (NIST Chemistry WebBook) to resolve conflicts. For example, NMR chemical shifts may vary due to solvent effects (CDCl₃ vs. DMSO-d₆). Use multivariate analysis to identify outlier datasets and replicate experiments under controlled conditions .

Q. What advanced catalytic systems enhance C-S bond formation in this compound derivatives?

- Methodological Answer : Transition-metal catalysts (e.g., Pd/Cu for Ullmann-type couplings) improve regioselectivity. Recent studies on naphthalenol-thiol analogs demonstrate ligand design (e.g., bidentate phosphines) increases turnover frequency. Monitor reaction progress via in-situ Raman spectroscopy to optimize catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.